2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide moiety, and aromatic substituents. Its synthesis likely follows methods analogous to those reported for pyrazolo[3,4-d]pyrimidine derivatives, such as reactions involving phenacyl chlorides or coupling with thioacetamides under reflux conditions . The 2,4-dimethylphenyl group at the pyrazole nitrogen and the 2-(trifluoromethyl)phenyl acetamide substituent contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c1-13-7-8-18(14(2)9-13)30-20-15(10-28-30)21(27-12-26-20)32-11-19(31)29-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFRLJRTTLWYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 500.57 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition affects cell cycle progression, specifically the transition from the G1 phase to the S phase, leading to cytotoxic effects in cancer cells .
Biological Activities
Anticancer Activity:
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to our target have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Other Biological Activities:
- Antibacterial and Antifungal: Pyrazole derivatives have shown promising antibacterial and antifungal properties .
- Anti-inflammatory: These compounds also exhibit anti-inflammatory effects by modulating various inflammatory pathways .
- Neuroprotective Effects: Some studies suggest neuroprotective properties linked to the modulation of neurotransmitter systems .
Case Studies
-
Cytotoxicity Against MCF-7 Cells:
In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited an IC50 value of 3.16 μM against MCF-7 cells. This indicates a strong potential for further development as an anticancer agent . -
Inhibition of CDK2:
A related compound was shown to inhibit CDK2 activity effectively, leading to reduced proliferation in cancer cell lines. The binding affinity was characterized using molecular docking studies, revealing critical interactions at the active site of the enzyme .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives. Key structural analogs include:
| Compound Name | Substituents (R1, R2) | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide | 4-Fluorophenyl, 4-CF3O-phenyl | 463.409 | Not reported | Increased polarity due to trifluoromethoxy group; higher molecular weight |
| N-(4-Acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | 3-Chlorophenyl, 4-acetylphenyl | 437.9 | Not reported | Chlorine substituent enhances lipophilicity; acetyl group may reduce solubility |
| 2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | 2,4-Dimethylphenyl, 4-CF3-phenyl | 441.4 | Not reported | Structural isomer with a ketone group at position 4; altered electron density |
| 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Methylthio, fluorophenyl chromenone | 571.198 | 102–105 | Hybrid chromenone structure; dual fluorophenyl groups enhance bioactivity |
Key Observations :
- Substituent Impact : The 2-(trifluoromethyl)phenyl group in the target compound increases hydrophobicity compared to analogs with trifluoromethoxy () or acetyl groups (). This may enhance membrane permeability but reduce aqueous solubility .
- Biological Relevance : Fluorinated aromatic rings (e.g., in and ) are associated with improved metabolic stability and target binding affinity due to their electron-withdrawing effects .
- Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows modular substitution, as seen in (phenacyl chloride reactions) and (Vilsmeier–Haack reagent for hybrid structures) .
Methodological Considerations in Comparison
As noted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening but may overlook subtle substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
